N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a small-molecule benzamide derivative characterized by:
- A 4-methylpiperazine group at the para position of the phenyl ring, contributing to solubility and pharmacokinetic properties via tertiary amine functionality.
- A 3-(trifluoromethyl)benzamide backbone, providing metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3N3O/c1-25-7-9-26(10-8-25)17-6-5-15(12-16(17)20)24-18(27)13-3-2-4-14(11-13)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVZWVXSBQYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147263 | |
| Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-86-9 | |
| Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477846-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Piperazine Substitution: Attachment of the piperazine ring to the phenyl group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethyl iodide for trifluoromethylation, and piperazine derivatives for the final substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce new functional groups to the benzamide structure.
Scientific Research Applications
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its effects on biological systems and cellular pathways.
Pharmaceutical Development: Exploration of its use in drug formulation and
Biological Activity
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, also known by its CAS number 477846-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrF3N2O. The compound features a piperazine moiety, which is often associated with various pharmacological activities, including antitumor and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrF3N2O |
| Molecular Weight | 392.23 g/mol |
| CAS Number | 477846-86-9 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds containing piperazine and trifluoromethyl groups can exhibit significant antitumor activity. For instance, structural analogs of this compound have shown promising results in inhibiting tumor growth in various cancer models.
Case Study: In Vitro Studies
A study evaluated the antiproliferative effects of several derivatives on cancer cell lines. The compound demonstrated an IC50 value of approximately 0.64 μM against multiple myeloma cell lines (MM1.S), indicating potent activity .
The proposed mechanism involves the inhibition of specific kinases that are crucial for tumor cell proliferation. Compounds with similar structures have been noted to target fibroblast growth factor receptors (FGFRs), which play a significant role in cancer progression.
Table 2: In Vitro Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MM1.S | 0.64 |
| Analog Compound A | HCT116 | 0.07 |
| Analog Compound B | SNU16 | 0.25 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Piperazine Ring : Utilizing N-Boc-piperazine as a starting material.
- Bromination : Introducing the bromine atom at the appropriate position on the aromatic ring.
- Acylation : Reacting with trifluoroacetyl chloride to form the final amide structure.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | N-Boc-piperazine |
| Step 2 | Electrophilic Bromination | Bromine |
| Step 3 | Acylation | Trifluoroacetyl chloride |
Comparison with Similar Compounds
Halogen vs. Sulfonamide Substitutions
Physicochemical Properties
- The trifluoromethyl group in the target compound and its analogs enhances metabolic stability but may increase lipophilicity (logP >3), as seen in Compound 63 (dual CF3 groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
